4-chloro-N-heptyl-2-nitrobenzamide

Description

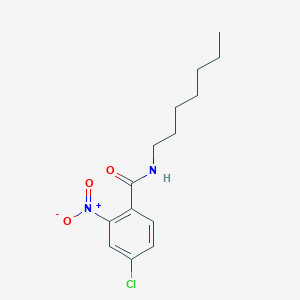

4-Chloro-N-heptyl-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 2-position, a chlorine substituent at the 4-position, and a linear heptyl chain attached to the amide nitrogen. This structural configuration imparts distinct physicochemical properties, including enhanced lipophilicity due to the long alkyl chain, which may influence its solubility and biological interactions. While direct synthesis data for this compound are absent in the provided literature, analogous compounds (e.g., amides derived from benzoyl chlorides and amines) suggest that its preparation likely involves reacting 4-chloro-2-nitrobenzoyl chloride with heptylamine under controlled conditions .

Properties

Molecular Formula |

C14H19ClN2O3 |

|---|---|

Molecular Weight |

298.76 g/mol |

IUPAC Name |

4-chloro-N-heptyl-2-nitrobenzamide |

InChI |

InChI=1S/C14H19ClN2O3/c1-2-3-4-5-6-9-16-14(18)12-8-7-11(15)10-13(12)17(19)20/h7-8,10H,2-6,9H2,1H3,(H,16,18) |

InChI Key |

MGZLEMDLUJFYAX-UHFFFAOYSA-N |

SMILES |

CCCCCCCNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Canonical SMILES |

CCCCCCCNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Analysis

- 4-Chloro-3-nitrobenzamide () : Differs in nitro group placement (3-position vs. 2-position), altering electronic effects and steric interactions. The absence of the heptyl chain reduces lipophilicity.

- N-(3-Chlorophenethyl)-4-nitrobenzamide () : Features a phenethyl group on the amide nitrogen instead of heptyl, introducing aromaticity and rigidity. The nitro group is at the 4-position, which may affect resonance stabilization.

Molecular Weight and Formula

Physicochemical Properties

Melting Points and Solubility

- The heptyl chain in this compound is expected to lower its melting point compared to rigid aromatic analogs. For example, compound 11 in (with a benzodioxolylmethylthio group) has a melting point of 177–180°C , while the heptyl derivative may exhibit a lower range due to reduced crystallinity .

- Solubility in polar solvents (e.g., methanol) may decrease relative to shorter-chain derivatives, as seen in 4-chloro-2-nitrobenzylamine hydrochloride (), which is water-soluble due to its ionic nature .

Spectral Characterization

- NMR : The heptyl chain’s protons would produce distinct signals in the δ 0.8–1.5 ppm region (CH₂ and CH₃ groups), differing from aromatic protons in analogs like N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide () .

- IR : A strong carbonyl stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) would align with those of 4-chloro-3-nitrobenzamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.